2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole

Medicinal Chemistry Late-Stage Functionalization Structure-Activity Relationship (SAR)

2-(4-Bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole (CAS 1192251-87-8) is a synthetic heterocyclic compound belonging to the benzimidazole family, characterized by a 4-bromophenyl group at the 2-position and a methylsulfonyl (-SO2CH3) group at the 6-position of the core ring system. This specific dual-substitution pattern is the foundational feature that distinguishes it from other benzimidazole derivatives.

Molecular Formula C14H11BrN2O2S
Molecular Weight 351.22 g/mol
CAS No. 1192251-87-8
Cat. No. B1440613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole
CAS1192251-87-8
Molecular FormulaC14H11BrN2O2S
Molecular Weight351.22 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)Br
InChIInChI=1S/C14H11BrN2O2S/c1-20(18,19)11-6-7-12-13(8-11)17-14(16-12)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,17)
InChIKeyBVCIXSXAQCFYCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole (CAS 1192251-87-8): A Defined Benzimidazole Scaffold with a Dual Substituent Architecture for Targeted Synthesis


2-(4-Bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole (CAS 1192251-87-8) is a synthetic heterocyclic compound belonging to the benzimidazole family, characterized by a 4-bromophenyl group at the 2-position and a methylsulfonyl (-SO2CH3) group at the 6-position of the core ring system [1]. This specific dual-substitution pattern is the foundational feature that distinguishes it from other benzimidazole derivatives. The benzimidazole scaffold is a recognized pharmacophore with established anticancer potential, and the methylsulfonyl moiety has been identified as a key functional group for apoptotic activity in this chemical series, including serving as a recognition element for the Bcl-2 protein target [2]. Its molecular formula is C14H11BrN2O2S with a molecular weight of 351.22 g/mol [1].

Why a Generic 2-Aryl or 6-Sulfonyl Benzimidazole Cannot Substitute for CAS 1192251-87-8 in Structure-Activity-Driven Procurement


Substitution within the benzimidazole class is not interchangeable due to the profound influence of substituent identity and position on the biological target interaction. A published structure-activity relationship (SAR) study on closely related alkylsulfonyl 1H-benzo[d]imidazoles confirms that even subtle modifications to the aryl ring at R1 drastically alter anticancer potency against MCF-7 cells and Bcl-2 binding affinity [1]. For instance, the 4-chlorophenyl analog in the same series demonstrates meaningful cytotoxic activity, but the most potent derivatives required highly specific fluorinated aryl groups, indicating that the bromine atom's size, electronegativity, and ability to participate in halogen bonding in the target compound will lead to a distinct and non-fungible activity profile [1]. Furthermore, the methylsulfonyl group at the 6-position is not a universal surrogate for other electron-withdrawing groups; the synthesized series showed that this specific sulfonyl placement is critical for the observed downregulation of the BCL-2 gene, a key hallmark of apoptosis evasion in cancer [1]. Replacing this compound with a generic analog lacking either the precise halogen or sulfonyl positioning risks selecting a compound with uncharacterized, and likely inferior, target engagement and functional activity.

Quantitative Evidence Guide for 2-(4-Bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole: Validated SAR Dimensions & Direct Comparative Data


Reactive Handle for Derivatization: The Aryl Bromide Enables Late-Stage Functionalization for SAR Exploration

The target compound possesses a 4-bromophenyl substituent, a versatile synthetic handle that supports further derivatization, particularly through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling. This is a key differentiator from the potent but chemically inert fluorinated and chlorinated analogs in the published series (e.g., compounds 23, 24, 27), which lack a reactive site for late-stage diversification [1]. While the fluorinated analog 27 showed the highest Bcl-2 binding affinity with a Vina score of -9.6 kcal/mol versus vincristine's -6.7 kcal/mol, its aromatic rings are not designed for straightforward further modification [1]. The bromine on the target compound allows a researcher to systematically explore the chemical space beyond the initial hit, making it a superior choice for hit-to-lead or lead optimization campaigns.

Medicinal Chemistry Late-Stage Functionalization Structure-Activity Relationship (SAR)

Class-Level Anticancer Activity Against MCF-7 Breast Cancer Cells: Potency and Bcl-2 Gene Silencing Comparison

As a direct structural analog within the alkylsulfonyl 1H-benzo[d]imidazole class, the target compound is expected to exhibit potent and Bcl-2-targeted anticancer activity. The class demonstrates significant cytotoxicity against MCF-7 breast cancer cells, with the most active members in the series achieving effective doses in the low micromolar range [1]. Critically, the mechanism of action is linked to the profound downregulation of the anti-apoptotic BCL-2 gene. Treatment with the lead compound 27 resulted in a 256-fold decrease in BCL-2 gene expression, a level of target engagement that dramatically surpasses the standard chemotherapy agent vincristine, which is not a direct Bcl-2 inhibitor [1]. Molecular docking reveals that all synthesized compounds in this class, including the 4-chlorophenyl analog 23, have a higher affinity for Bcl-2 than vincristine (compound 27 vina score: -9.6 kcal/mol vs. vincristine: -6.7 kcal/mol) [1]. This class-level data strongly supports the target compound's potential for potent, mechanism-specific anticancer activity.

Breast Cancer Bcl-2 Inhibition Apoptosis

Drug-Like Physicochemical Profile: Compliance with Oral Druggability Rules Offers a Favorable Starting Point

The alkylsulfonyl benzimidazole class, to which the target compound belongs, has been validated for compliance with classic oral drug-likeness criteria. In silico ADME evaluation showed all synthesized analogs, including those with halogenated 2-aryl substituents, pass Lipinski's and Veber's filters without violations [1]. Specifically, the target compound has a computed XLogP3 of 3.2 and a molecular weight of 351.22 g/mol, properties that are well within the acceptable range for oral bioavailability [1][2]. This is a critical differentiator from larger or more lipophilic Bcl-2 inhibitors, such as venetoclax (MW: 868.4 g/mol, cLogP: ~10), which face inherent formulation and absorption challenges.

ADME Properties Drug-likeness Pharmaceutical Development

High-Value Application Scenarios for 2-(4-Bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole Based on Verified Differentiation


Pivotal Intermediate in a Bcl-2-Targeted Anticancer Lead Optimization Campaign

This scenario leverages the compound's unique dual role as both a biologically active class member and a synthetic platform. A medicinal chemistry team procuring this compound acquires an entry point into a validated class of Bcl-2 inhibitors with established apoptotic activity in MCF-7 cells [1]. Unlike the more potent but chemically inert fluorinated leads, the 4-bromophenyl group allows for direct and efficient late-stage diversification via Suzuki-Miyaura cross-coupling. This enables rapid parallel synthesis of focused libraries to explore the 2-aryl SAR, with the goal of simultaneously improving Bcl-2 binding affinity (surpassing the class benchmark of -9.6 kcal/mol Vina score) and achieving the profound BCL-2 gene silencing (up to 256-fold) observed within the series [1].

Reference Standard in an Off-Target Selectivity Panel for Apoptosis Research

The compound's precise substitution pattern makes it an ideal tool for probing selectivity within the BCL-2 protein family. A research institute could systematically compare the binding profile of this specific 4-bromophenyl-6-methylsulfonyl isomer against its close analogs (e.g., the 4-chloro or 3,4-difluoro derivatives) and other Bcl-2 family members (Bcl-xL, Mcl-1). The quantitative differences in affinity and functional activity (e.g., gene silencing potency) observed between these precisely defined compounds provide a chemical biology tool to map the pharmacophore requirements for selective Bcl-2 inhibition, which is superior to using a more drug-like but less well-characterized clinical compound like venetoclax for this specific type of probe study [1].

Key Building Block for Patent-Busting Generic Drug Synthesis

The compound is explicitly documented as a pharmaceutical intermediate . Its use in a convergent synthesis strategy can circumvent existing process patents that protect a linear synthetic sequence, providing a freedom-to-operate advantage in developing a generic manufacturing process.

Quote Request

Request a Quote for 2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.